molecular formula C5H9BrO2Zn B1627168 (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution CAS No. 343338-26-1

(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution

Cat. No. B1627168
M. Wt: 246.4 g/mol
InChI Key: ZHZWKFSRZQRSJL-RZFWHQLPSA-M
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Description

(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution is a chemical compound used in scientific research. It is a highly reactive organometallic reagent that is used in organic synthesis. This compound has various applications in scientific research, including the synthesis of complex organic molecules and the study of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution involves the formation of a covalent bond between the organometallic reagent and the substrate. This reaction is highly selective and can be used to selectively modify specific functional groups in complex molecules.

Biochemical And Physiological Effects

(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution has various biochemical and physiological effects. It can be used to study enzyme catalysis, protein-ligand interactions, and other biological processes. This compound is also used in the synthesis of pharmaceuticals and natural products, which can have significant biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution in lab experiments include its high reactivity and selectivity. This compound can be used to selectively modify specific functional groups in complex molecules, making it a powerful tool for organic synthesis and biochemical studies. However, the limitations of using this compound include its highly reactive nature, which can make it difficult to handle and store safely.

Future Directions

There are many potential future directions for research involving (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution. Some possible areas of study include the development of new synthetic methods using this compound, the study of its effects on biological systems, and the synthesis of new pharmaceuticals and natural products using this reagent. Additionally, researchers may investigate ways to improve the safety and handling of this compound in the laboratory.

Scientific Research Applications

(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution is widely used in scientific research. It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. This compound is also used in the study of biochemical and physiological effects, including enzyme catalysis and protein-ligand interactions.

properties

IUPAC Name

bromozinc(1+);methyl (2R)-2-methanidylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWKFSRZQRSJL-RZFWHQLPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([CH2-])C(=O)OC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([CH2-])C(=O)OC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457319
Record name (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bromozinc(1+);methyl (2R)-2-methanidylpropanoate

CAS RN

343338-26-1
Record name (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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